molecular formula C10H7BrO B1268390 4-Bromonaphthalen-1-ol CAS No. 571-57-3

4-Bromonaphthalen-1-ol

Cat. No.: B1268390
CAS No.: 571-57-3
M. Wt: 223.07 g/mol
InChI Key: OUNQUWORSXHSJN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromonaphthalen-1-ol can be synthesized through several methods. One common approach involves the bromination of naphthol. For instance, the reaction of naphthol with N-bromosuccinimide in acetonitrile at room temperature yields this compound . Another method involves the use of tetra-N-butylammonium tribromide in chloroform, which provides a high yield of the desired product .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of large-scale bromination reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromonaphthalen-1-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding quinones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Stille couplings, to form biaryl compounds.

Common Reagents and Conditions:

    N-Bromosuccinimide: Used for bromination reactions.

    Tetra-N-butylammonium Tribromide: Used for high-yield bromination.

    Acetonitrile and Chloroform: Common solvents for these reactions.

Major Products: The major products formed from these reactions include various substituted naphthalenes and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromonaphthalen-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Medicine: It is explored for its potential use in the development of pharmaceuticals.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Bromonaphthalen-1-ol involves its reactivity towards various nucleophiles and electrophiles. The presence of the bromine atom and hydroxyl group allows it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction it undergoes.

Comparison with Similar Compounds

  • 1-Bromo-2-naphthol
  • 3-Bromo-2-naphthol
  • 6-Bromo-2-naphthol

Comparison: 4-Bromonaphthalen-1-ol is unique due to the specific positioning of the bromine atom and hydroxyl group, which imparts distinct reactivity and properties compared to its isomers. For example, 1-Bromo-2-naphthol has the bromine atom at the first position and the hydroxyl group at the second position, leading to different chemical behavior and applications.

Properties

IUPAC Name

4-bromonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUNQUWORSXHSJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341773
Record name 4-bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

571-57-3
Record name 4-bromonaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromonaphthalen-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of naphthol (12, 5.0 g, 35 mmol) in CH3CN (125 mL) at 0° C. was added N-bromosuccinimide (7.9 g, 45 mmole) in several portions. The reaction mixture was warmed to room temperature, stirred for 1 h, and concentrated. The residue was dissolved in EtOAc (500 mL) and the solution was washed with water (300 mL) and brine (300 mL). The organic layer was dried over MgSO4, filtered, and concentrated. The residue was purified by column chromatography (silica gel, 4:1 hexanes/EtOAc) to afford 4-bromonaphthol (13, 5.0 g, 64%) as a white solid: 1H NMR (300 MHz, CDCl3) δ 8.22-8.16 (m, 2H), 7.62-7.26 (m, 3H), 6.71 (d, J=8.0 Hz, 1H), 5.46 (s, 1H).
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5 g
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7.9 g
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125 mL
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Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 4-Bromonaphthalen-1-ol in the synthesis of the dihydropyrimidine-2(1H)-one derivatives described in the study?

A1: this compound serves as a crucial starting material in the multi-step synthesis of the target dihydropyrimidine-2(1H)-one derivatives []. The synthesis begins by reacting this compound with glacial acetic acid and fused zinc chloride to produce 1-(4-Bromo-1-hydroxynaphthalen-2-yl)ethan-1-one. This intermediate then undergoes further reactions to ultimately yield the desired dihydropyrimidine-2(1H)-one compounds.

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